molecular formula C10H16N2O2S B13991081 Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate

Cat. No.: B13991081
M. Wt: 228.31 g/mol
InChI Key: ZYUPXGYIXIBSCK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various medicinal compounds This particular compound has a thiazole ring with an ethyl ester group at the 4-position, an amino group at the 5-position, and a tert-butyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with tert-butyl bromide under basic conditions to introduce the tert-butyl group at the 2-position. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms at specific positions on the thiazole ring.

Major Products Formed

    Oxidation: Formation of ethyl 5-nitro-2-tert-butylthiazole-4-carboxylate.

    Reduction: Formation of ethyl 5-amino-2-tert-butylthiazole-4-methanol.

    Substitution: Formation of halogenated derivatives such as ethyl 5-amino-2-tert-butyl-4-chlorothiazole-4-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

ethyl 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3

InChI Key

ZYUPXGYIXIBSCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C(C)(C)C)N

Origin of Product

United States

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